molecular formula C21H34O4 B038870 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone CAS No. 118687-86-8

6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone

Cat. No. B038870
M. Wt: 350.5 g/mol
InChI Key: FKCCXLBIGJSYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone, also known as plumbagin, is a naturally occurring naphthoquinone found in several plant species, including the Plumbaginaceae family. Plumbagin has attracted significant attention from the scientific community due to its wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.

Scientific Research Applications

Plumbagin has been extensively studied for its potential therapeutic applications. Several studies have reported that 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone exhibits anticancer activity against a wide range of cancer types, including breast, lung, colon, prostate, and liver cancer. Plumbagin has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vitro and in vivo. Additionally, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone has been reported to possess antimalarial, antibacterial, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.

Mechanism Of Action

The mechanism of action of 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone is not fully understood. However, several studies have suggested that 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone exerts its biological effects by modulating various signaling pathways. For example, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone has been shown to activate the p53 pathway, leading to apoptosis in cancer cells. Plumbagin has also been reported to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. Additionally, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone has been shown to induce oxidative stress, leading to cell death in cancer cells.

Biochemical And Physiological Effects

Plumbagin has been shown to exhibit several biochemical and physiological effects. Plumbagin has been reported to inhibit the activity of several enzymes, including NADH oxidase, cyclooxygenase, and topoisomerase. Plumbagin has also been shown to induce the production of reactive oxygen species, leading to oxidative stress and cell death. Additionally, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone has been reported to modulate the expression of several genes involved in cancer progression, inflammation, and apoptosis.

Advantages And Limitations For Lab Experiments

Plumbagin has several advantages for lab experiments. Plumbagin is readily available from natural sources or can be synthesized in the laboratory using simple chemical reactions. Plumbagin is also relatively stable and can be stored for extended periods without significant degradation. However, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone has several limitations for lab experiments. Plumbagin is highly toxic and can induce cell death at low concentrations. Additionally, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone has poor solubility in water, making it challenging to use in aqueous solutions.

Future Directions

Several future directions can be explored to further understand the potential therapeutic applications of 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone. One area of research is the development of 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, the use of 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone in combination with other drugs or therapies could enhance its anticancer activity. Furthermore, the identification of the molecular targets of 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone could provide insights into its mechanism of action and aid in the development of new drugs.

Synthesis Methods

Plumbagin can be synthesized from the roots of Plumbago species, including Plumbago zeylanica and Plumbago rosea. The isolation of 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone from plant extracts involves several steps, including extraction, column chromatography, and recrystallization. Alternatively, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone can be synthesized in the laboratory using various chemical reactions, including the oxidation of 2-methyl-1,4-naphthoquinone with tert-butyl hydroperoxide or the reaction of 2-hydroxy-1,4-naphthoquinone with decylmagnesium bromide.

properties

CAS RN

118687-86-8

Product Name

6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

2-decyl-5,6-diethoxy-3-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C21H34O4/c1-5-8-9-10-11-12-13-14-15-17-16(4)18(22)20(24-6-2)21(19(17)23)25-7-3/h5-15H2,1-4H3

InChI Key

FKCCXLBIGJSYKJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OCC)OCC)C

Canonical SMILES

CCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OCC)OCC)C

Other CAS RN

118687-86-8

synonyms

2,3-di-EtO-DMQ
6-decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone

Origin of Product

United States

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